molecular formula C10H8BrNS B13625641 5-Bromo-2-(4-methylphenyl)-1,3-thiazole

5-Bromo-2-(4-methylphenyl)-1,3-thiazole

Cat. No.: B13625641
M. Wt: 254.15 g/mol
InChI Key: WFKKABUBVJWWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methylphenyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-chlorothiazole can be reacted with 4-methylphenylboronic acid under the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(4-methylphenyl)-1,3-thiazole.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

    Reduction: Reduced derivatives of the thiazole ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs due to its ability to interact with biological targets. Research has shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied .

Comparison with Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.

    5-Bromo-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.

    5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

5-bromo-2-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3

InChI Key

WFKKABUBVJWWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.